di-tert-butyl 4,4'-Azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate)

説明

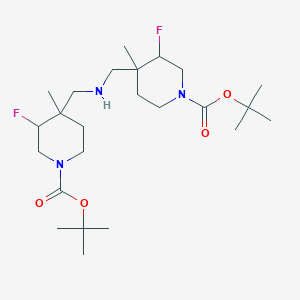

di-tert-butyl 4,4'-Azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) is a fluorinated piperidine derivative featuring two tert-butyl carbamate groups linked via an azanediylbis(methylene) bridge. Its structure includes 3-fluoro-4-methyl substituents on each piperidine ring, which may enhance metabolic stability and modulate lipophilicity compared to non-fluorinated analogs.

特性

IUPAC Name |

tert-butyl 3-fluoro-4-[[[3-fluoro-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylamino]methyl]-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43F2N3O4/c1-21(2,3)32-19(30)28-11-9-23(7,17(25)13-28)15-27-16-24(8)10-12-29(14-18(24)26)20(31)33-22(4,5)6/h17-18,27H,9-16H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVNBRXOPBRFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1F)C(=O)OC(C)(C)C)CNCC2(CCN(CC2F)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl 4,4'-azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as column chromatography and recrystallization are used to obtain the final product.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide or iodide ions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Generation of substituted piperidines or other nitrogen-containing compounds.

科学的研究の応用

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the construction of pharmaceuticals and agrochemicals.

Biology: In biological research, di-tert-butyl 4,4'-azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) can be used as a probe to study biological systems. Its fluorine atoms can be exploited for fluorescence imaging and tracking within cells.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as a building block for the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

作用機序

The mechanism by which di-tert-butyl 4,4'-azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

類似化合物との比較

Table 1: Structural Comparison of Selected Compounds

Key Observations:

Fluorine Substituents: The target compound’s 3-fluoro groups likely enhance metabolic stability and lipophilicity compared to non-fluorinated analogs like 1502766-14-2. Fluorine’s electronegativity may also influence electronic interactions in target binding .

However, the dual carbamates in the target may increase molecular weight, affecting solubility.

Bridging Groups : The azanediylbis(methylene) bridge in the target compound offers conformational rigidity, contrasting with the flexible butyl linker in 1021324-05-4. Rigidity could restrict binding to specific biological targets.

Aromatic vs. Aliphatic Cores: Unlike 898763-42-3 (benzophenone core), the target compound lacks aromaticity, suggesting divergent applications—e.g., CNS penetration vs. peripheral enzyme inhibition.

生物活性

Di-tert-butyl 4,4'-Azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate), known by its CAS number 620611-27-0, is a complex organic compound that has garnered attention due to its potential biological activities. The compound's structure includes a piperidine ring, which is often associated with various pharmacological properties. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of di-tert-butyl 4,4'-Azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) can be represented as follows:

Synthesis

The synthesis of this compound typically involves multiple steps, including the use of various reagents such as diisopropylethylamine and carbodiimide coupling agents. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure optimal yields. A representative synthesis pathway might include the following steps:

- Formation of the piperidine derivative : Reacting tert-butyl 3-(aminomethyl)-3-fluoro-4-methylpiperidine with appropriate carboxylic acids.

- Coupling reactions : Using carbodiimide chemistry to couple the piperidine derivative with methylene groups.

- Purification : Employing techniques such as column chromatography to isolate the final product.

The biological activity of di-tert-butyl 4,4'-Azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) has been investigated primarily in the context of cancer therapy and enzyme inhibition. The compound has shown potential in inhibiting specific metabolic pathways associated with cancer cell proliferation.

Enzyme Inhibition

Recent studies have indicated that derivatives containing piperidine rings can act as inhibitors for various enzymes involved in metabolic pathways. For instance, compounds similar to di-tert-butyl 4,4'-Azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) have been shown to inhibit malate dehydrogenase (MDH), a key enzyme in the citric acid cycle.

Case Studies

- Cancer Cell Lines : In vitro studies on lung cancer cell lines demonstrated that compounds with similar structural features exhibited significant cytotoxicity and induced apoptosis at micromolar concentrations (IC50 values ranging from 1.5 to 5 μM) .

- Metabolic Studies : A study exploring the structure-activity relationship (SAR) of piperidine derivatives revealed that modifications at specific positions on the piperidine ring could enhance inhibitory activity against MDH1 and MDH2 enzymes .

Data Table: Biological Activity Summary

| Study | Target | IC50 (μM) | Effect |

|---|---|---|---|

| Study A | MDH1 | 3.15 ± 0.11 | Inhibition |

| Study B | MDH2 | 2.24 ± 0.09 | Inhibition |

| Study C | Lung Cancer Cells | 1.61 ± 0.25 | Cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。